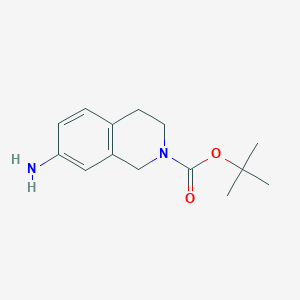

tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 7-amino-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-7-6-10-4-5-12(15)8-11(10)9-16/h4-5,8H,6-7,9,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGRBXKCSGCUXST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80622143 | |

| Record name | tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171049-41-5 | |

| Record name | tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171049-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 7-amino-1,2,3,4-tetrahydroisoquinoline-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate: A Key Building Block for Novel Therapeutics

CAS Number: 171049-41-5

This technical guide provides an in-depth overview of tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate, a pivotal heterocyclic building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering comprehensive data on its properties, synthesis, and its significant role in the development of novel therapeutics, particularly as a scaffold for STING inhibitors.

Core Compound Specifications

This compound is a solid, off-white to yellow compound at room temperature.[1] Below is a summary of its key chemical and physical properties.

| Property | Value | Reference(s) |

| CAS Number | 171049-41-5 | [2][3] |

| Molecular Formula | C₁₄H₂₀N₂O₂ | [2][3] |

| Molecular Weight | 248.32 g/mol | [3] |

| IUPAC Name | This compound | [2] |

| Physical Form | Solid | [2] |

| Purity | Typically ≥97% | [2] |

| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [2] |

| Solubility | Soluble in organic solvents such as methanol and chloroform. | [4] |

| InChI Key | AGRBXKCSGCUXST-UHFFFAOYSA-N | [2] |

Synthesis Protocol

The synthesis of this compound is typically achieved through the reduction of its nitro precursor. The following is a detailed experimental protocol based on established literature.[1][4]

Reaction: Reduction of tert-butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate.

Materials:

-

tert-butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate

-

Palladium on carbon (Pd/C, 10%)

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

Procedure:

-

A solution of tert-butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate (e.g., 4.4 g, 15.81 mmol) in methanol (100 mL) is prepared in a suitable reaction vessel.[1]

-

To this solution, palladium on carbon (10% w/w, e.g., 500 mg) is added as a catalyst.[1]

-

The reaction mixture is stirred under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature for approximately 3 hours.[1]

-

The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion of the reaction, the catalyst is removed by filtration through a pad of celite.[1]

-

The filtrate is concentrated under reduced pressure to yield the crude product.[1]

-

The resulting product, this compound, is typically obtained as a yellow liquid or solid and can be further purified if necessary. A reported yield for this reaction is 96.8%.[1]

Characterization: The final product can be characterized using various spectroscopic methods. For instance, ¹H NMR spectroscopy in CDCl₃ would show characteristic peaks for the tert-butyl group, the aromatic protons, and the protons of the dihydroisoquinoline core.[1]

Application in Drug Discovery: A Scaffold for STING Inhibitors

The 1,2,3,4-tetrahydroisoquinoline scaffold is a well-established privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[5] A particularly promising application of this compound is as a key intermediate in the synthesis of potent and selective inhibitors of the Stimulator of Interferon Genes (STING) protein.[1]

The STING signaling pathway is a crucial component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response.[1] However, overactivation of this pathway can lead to autoimmune and inflammatory diseases.[1] Consequently, the development of STING inhibitors is a significant therapeutic strategy.

Derivatives of 3,4-dihydroisoquinoline-2(1H)-carboxamide have been identified as effective STING inhibitors.[1] For example, compound 5c from a recent study demonstrated potent inhibition of both human and murine STING with IC₅₀ values of 44 nM and 32 nM, respectively.[1] This compound also showed significant anti-inflammatory effects in in vivo models.[1]

The general workflow for developing such inhibitors is outlined below:

Caption: Workflow for the development of 3,4-dihydroisoquinoline-2(1H)-carboxamide based STING inhibitors.

The STING signaling pathway and its inhibition by these compounds can be visualized as follows:

References

- 1. Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 171049-41-5 [sigmaaldrich.com]

- 3. This compound | C14H20N2O2 | CID 22061016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 7-AMINO-3,4-DIHYDRO-1H-ISOQUINOLINE-2-CARBOXYLIC ACID TERT-BUTYL ESTER | 171049-41-5 [chemicalbook.com]

- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

An In-depth Technical Guide to the Physical Properties of tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate

This technical guide provides a comprehensive overview of the physical and chemical properties of tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate, a key intermediate in pharmaceutical synthesis. The information is intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₀N₂O₂ | PubChem[1] |

| Molecular Weight | 248.32 g/mol | PubChem[1] |

| Exact Mass | 248.152477885 Da | PubChem[1] |

| Physical Form | Solid or yellow liquid[2] | Ambeed, Inc., ChemicalBook[2] |

| Melting Point | 59-61 °C | Echemi[3] |

| Boiling Point | 394.7 ± 42.0 °C (Predicted) | Echemi[3] |

| Density | 1.145 ± 0.06 g/cm³ (Predicted) | Echemi[3] |

| Flash Point | 192.5 ± 27.9 °C | Echemi[3] |

| Refractive Index | 1.569 | Echemi[3] |

| Polar Surface Area (PSA) | 55.6 Ų | PubChem[1], Echemi[3] |

| LogP (XLogP3) | 2 | Echemi[3] |

| CAS Number | 171049-41-5 | PubChem[1] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C. Store sealed in a dry environment at 2-8°C. | Ambeed, Inc. |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of its nitro precursor.[2]

Materials:

-

tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate

-

Palladium on carbon (Pd/C)

-

Methanol (MeOH)

-

Hydrogen (H₂) atmosphere

Procedure:

-

A solution of tert-butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate (4.4 g, 15.81 mmol) in methanol (100 mL) is prepared.[2]

-

To this solution, Pd/C (500 mg, 4.69 mmol) is added.[2]

-

The reaction mixture is stirred for 3 hours at room temperature under a hydrogen atmosphere.[2]

-

Upon completion of the reaction, the mixture is filtered to remove the Pd/C catalyst.[2]

-

The filtrate is then concentrated under reduced pressure to yield the final product, this compound, as a yellow liquid (3.8 g, 96.8% yield).[2]

Characterization: The structure of the synthesized product can be confirmed by ¹H NMR spectroscopy.[2]

-

¹H NMR (400 MHz, CDCl₃): δ 1.48 (s, 9H), 2.71 (t, 2H), 3.58 (s, 4H), 4.47 (s, 2H), 6.44 (s, 1H), 6.52 (dd, 1H), 6.91 (d, 1H).[2]

Visualizations

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Synthesis workflow for the preparation of the target compound.

The logical relationship between the key physical properties of the compound is depicted in the diagram below.

Caption: Key physical properties of the subject compound.

References

tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate molecular weight

An In-depth Technical Guide to tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate

This guide provides a comprehensive overview of this compound, a key intermediate in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and its role as a versatile scaffold in the creation of novel therapeutics.

Chemical and Physical Properties

This compound is a solid organic compound widely used as a building block in organic synthesis.[1][2][3] Its Boc-protected nitrogen and the amino group on the aromatic ring make it a valuable precursor for creating diverse molecular architectures.

The key quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 248.32 g/mol | [4][5] |

| Molecular Formula | C₁₄H₂₀N₂O₂ | [4][5] |

| CAS Number | 171049-41-5 | [3][4] |

| IUPAC Name | tert-butyl 7-amino-3,4-dihydro-1H-isoquinoline-2-carboxylate | [4][5] |

| Physical Form | Solid | [1][3] |

| Purity | Typically ≥97% | [1][3] |

| Storage Temperature | 2-8°C, under inert atmosphere, kept in a dark place | [1][3] |

Experimental Protocols

Synthesis Protocol: Catalytic Hydrogenation

The most common synthesis route for this compound involves the reduction of its corresponding nitro precursor, tert-butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate.

Materials:

-

tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

-

Inert gas (Argon or Nitrogen)

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flask suitable for hydrogenation, dissolve tert-butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate (1.0 eq) in methanol.

-

Inerting: Purge the flask with an inert gas (Argon or Nitrogen) to remove air.

-

Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (approx. 0.1 eq by weight) to the solution under the inert atmosphere.

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the inert gas and introduce hydrogen gas (H₂), typically at balloon pressure or slightly above.

-

Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed (typically 2-4 hours).

-

Work-up: Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of methanol to ensure all product is collected.

-

Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.

-

Product Isolation: The resulting residue is the target product, this compound, which can be used directly or further purified if necessary.[6]

Purification and Analysis

-

Purification: While the filtration and concentration steps often yield a product of sufficient purity, further purification can be achieved using flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes.

-

Analysis: The identity and purity of the compound are confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure. The spectrum for the title compound in CDCl₃ shows a characteristic singlet for the nine tert-butyl protons around δ 1.48 ppm, along with signals for the aliphatic and aromatic protons.[6]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A reverse-phase C18 column is typically employed with a mobile phase consisting of a mixture of acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid.

-

Applications in Drug Development

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous natural products and its ability to interact with a wide range of biological targets.[7] THIQ derivatives have been investigated for various therapeutic applications.

-

Anticancer Agents: Many THIQ-based compounds have shown potent anticancer activity by mechanisms including the inhibition of tubulin polymerization, induction of apoptosis, and interruption of cell migration.[1][8][9]

-

Neurodegenerative Diseases: The THIQ scaffold is a key component in compounds designed to treat neurodegenerative disorders. For instance, certain derivatives have been shown to modulate the processing of amyloid precursor protein (APP), which is implicated in Alzheimer's disease.[4] Others have been explored as agents for preventing Parkinson's disease.[7][10]

-

Anti-inflammatory Agents: Recently, 3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives have been identified as potent inhibitors of the STING (Stimulator of Interferon Genes) pathway, demonstrating significant anti-inflammatory efficacy in preclinical models.[11]

-

Other Therapeutic Areas: The versatility of the THIQ structure has led to its exploration in developing treatments for malaria, CNS disorders, cardiovascular diseases, and diabetes.[7][12]

Signaling Pathway: Modulation of APP Processing

In the context of Alzheimer's disease, the accumulation of amyloid-β (Aβ) peptides is a key pathological event. These peptides are generated by the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase. An alternative, non-amyloidogenic pathway involves the cleavage of APP by α-secretase, which precludes Aβ formation and produces the neuroprotective sAPPα fragment.

Certain 1,2,3,4-tetrahydroisoquinoline derivatives have been shown to promote this non-amyloidogenic pathway.[4] They can activate the Extracellular signal-Regulated Kinase (ERK) signaling pathway. Activated ERK can, in turn, enhance the activity of α-secretase, leading to increased production of sAPPα and a corresponding decrease in the production of harmful Aβ peptides.[4]

References

- 1. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate | 164148-92-9 [sigmaaldrich.com]

- 3. This compound | 171049-41-5 [sigmaaldrich.com]

- 4. New 1,2,3,4-tetrahydroisoquinoline derivatives as modulators of proteolytic cleavage of amyloid precursor proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C14H20N2O2 | CID 22061016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Tetrahydroisoquinolines in therapeutics: a patent review (2010-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents | Bentham Science [eurekaselect.com]

- 10. Synthesis and in vitro cytotoxicity of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. (S)-1,2,3,4-Tetrahydroisoquinoline Derivatives Substituted with an Acidic Group at the 6-Position as a Selective Peroxisome Proliferator-Activated Receptor γ Partial Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate, a pivotal building block in contemporary medicinal chemistry. This document elucidates its chemical structure, physicochemical properties, detailed synthetic protocols, and thorough analytical characterization. Furthermore, it explores its significant applications in the synthesis of bioactive molecules, particularly focusing on its role as a key intermediate in the development of novel therapeutics such as STING and JNK inhibitors. The guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical Structure and Properties

This compound is a bicyclic amine derivative featuring a tetrahydroisoquinoline core. The secondary amine at position 2 is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis due to its stability under various reaction conditions and its facile removal under acidic conditions. The amino group at position 7 of the aromatic ring serves as a key functional handle for further chemical modifications.

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference(s) |

| IUPAC Name | tert-butyl 7-amino-3,4-dihydro-1H-isoquinoline-2-carboxylate | [1] |

| CAS Number | 171049-41-5 | [1] |

| Molecular Formula | C₁₄H₂₀N₂O₂ | [1] |

| Molecular Weight | 248.32 g/mol | [1] |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2)N | [1] |

| InChIKey | AGRBXKCSGCUXST-UHFFFAOYSA-N | [1] |

Table 2: Physicochemical Data

| Property | Value | Reference(s) |

| Appearance | Solid | [2] |

| Melting Point | 59-61 °C | [3] |

| Boiling Point | 394.736 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.145 g/cm³ (Predicted) | [3] |

| pKa | 4.81 ± 0.20 (Predicted) | [3] |

Experimental Protocols

Synthesis of this compound

The most commonly cited method for the synthesis of this compound is the catalytic hydrogenation of its nitro precursor, tert-butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate.[4]

Reaction Scheme:

References

An In-depth Technical Guide to the Synthesis of 2-Boc-7-amino-1,2,3,4-tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route to 2-Boc-7-amino-1,2,3,4-tetrahydroisoquinoline, a valuable building block in medicinal chemistry and drug development. The synthesis involves a three-step sequence: construction of the 7-nitro-tetrahydroisoquinoline core, reduction of the nitro group to an amine, and selective N-Boc protection of the secondary amine. This guide details the experimental protocols for each step, presents quantitative data in a clear tabular format, and includes diagrams to illustrate the reaction pathways and logical flow.

I. Overview of the Synthetic Route

The synthesis of 2-Boc-7-amino-1,2,3,4-tetrahydroisoquinoline can be efficiently achieved through a three-step process. The general synthetic scheme is outlined below. The initial step involves the formation of the core tetrahydroisoquinoline structure with a nitro group at the 7-position, which can be accomplished through established methods such as the Bischler-Napieralski or Pictet-Spengler reactions. This is followed by the reduction of the nitro group to a primary amine. The final step is the selective protection of the secondary amine in the tetrahydroisoquinoline ring with a tert-butyloxycarbonyl (Boc) group.

Figure 1: Overview of the synthetic pathway.

II. Experimental Protocols

Step 1: Synthesis of 7-Nitro-1,2,3,4-tetrahydroisoquinoline

The construction of the 7-nitro-substituted tetrahydroisoquinoline core can be achieved via the Bischler-Napieralski reaction followed by reduction, or through the Pictet-Spengler reaction.

Method A: Bischler-Napieralski Reaction

The Bischler-Napieralski reaction involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent to form a 3,4-dihydroisoquinoline, which is then reduced to the tetrahydroisoquinoline.[1][2]

-

Experimental Protocol:

-

Amide Formation: React 2-(4-nitrophenyl)ethylamine with an appropriate acylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a base to form N-[2-(4-nitrophenyl)ethyl]acetamide.

-

Cyclization: Treat the resulting amide with a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) at elevated temperatures to yield 7-nitro-3,4-dihydroisoquinoline.[1]

-

Reduction: Reduce the intermediate 3,4-dihydroisoquinoline using a reducing agent like sodium borohydride (NaBH₄) in a suitable solvent (e.g., methanol or ethanol) to obtain 7-nitro-1,2,3,4-tetrahydroisoquinoline.[3]

-

Method B: Pictet-Spengler Reaction

The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by ring closure.[4][5]

-

Experimental Protocol:

Figure 2: Workflow for Step 1.

| Parameter | Bischler-Napieralski | Pictet-Spengler |

| Starting Materials | 2-(4-nitrophenyl)ethylamine, Acylating agent | 2-(4-nitrophenyl)ethylamine, Formaldehyde equivalent |

| Key Reagents | POCl₃ or P₂O₅, NaBH₄ | Strong acid (e.g., HCl, TFA) |

| Number of Steps | 3 | 1 |

| Reaction Conditions | Elevated temperatures | Elevated temperatures |

Table 1: Comparison of Synthesis Methods for 7-Nitro-1,2,3,4-tetrahydroisoquinoline.

Step 2: Reduction of 7-Nitro-1,2,3,4-tetrahydroisoquinoline

The reduction of the aromatic nitro group to a primary amine can be effectively carried out by catalytic transfer hydrogenation. This method is often preferred due to its mild reaction conditions and high yields.

-

Experimental Protocol:

-

Dissolve 7-nitro-1,2,3,4-tetrahydroisoquinoline in a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Add a hydrogen donor, such as ammonium formate, in portions.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain 7-amino-1,2,3,4-tetrahydroisoquinoline.

-

Figure 3: Workflow for Step 2.

| Parameter | Value |

| Catalyst | 10% Palladium on Carbon |

| Hydrogen Donor | Ammonium Formate |

| Solvent | Methanol or Ethanol |

| Temperature | Room Temperature |

| Typical Yield | High |

Table 2: Reaction Parameters for Nitro Group Reduction.

Step 3: Selective N-Boc Protection of 7-Amino-1,2,3,4-tetrahydroisoquinoline

The final step involves the selective protection of the secondary amine at the 2-position of the tetrahydroisoquinoline ring with a Boc group. This is achieved using di-tert-butyl dicarbonate (Boc₂O). The selectivity for the secondary amine over the primary aromatic amine is a key consideration in this step.

-

Experimental Protocol:

-

Dissolve 7-amino-1,2,3,4-tetrahydroisoquinoline in a suitable solvent, such as a mixture of dioxane and water or dichloromethane.

-

Add a base, such as sodium bicarbonate or triethylamine, to the solution.

-

Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Perform an aqueous workup to remove the base and any water-soluble byproducts.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2-Boc-7-amino-1,2,3,4-tetrahydroisoquinoline.[7][8]

-

Figure 4: Workflow for Step 3.

| Parameter | Value |

| Reagent | Di-tert-butyl dicarbonate (Boc₂O) |

| Base | Sodium bicarbonate, Triethylamine |

| Solvent | Dioxane/Water, Dichloromethane |

| Temperature | Room Temperature |

| Purification | Column Chromatography |

Table 3: Reaction Parameters for Selective N-Boc Protection.

III. Characterization Data

The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.

| Compound | Expected Analytical Data |

| 7-Nitro-1,2,3,4-tetrahydroisoquinoline | ¹H NMR, ¹³C NMR, Mass Spectrometry, IR Spectroscopy |

| 7-Amino-1,2,3,4-tetrahydroisoquinoline | ¹H NMR, ¹³C NMR, Mass Spectrometry, IR Spectroscopy |

| 2-Boc-7-amino-1,2,3,4-tetrahydroisoquinoline | ¹H NMR, ¹³C NMR, Mass Spectrometry, IR Spectroscopy, Elemental Analysis |

Table 4: Expected Characterization Data.

IV. Conclusion

This technical guide outlines a reliable and efficient multi-step synthesis of 2-Boc-7-amino-1,2,3,4-tetrahydroisoquinoline. The described protocols for the formation of the tetrahydroisoquinoline core, nitro group reduction, and selective N-Boc protection provide a solid foundation for the preparation of this important building block. The provided data and diagrams are intended to assist researchers, scientists, and drug development professionals in the successful synthesis and application of this versatile compound.

References

- 1. Bischler-Napieralski Reaction [organic-chemistry.org]

- 2. organicreactions.org [organicreactions.org]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. organicreactions.org [organicreactions.org]

- 5. name-reaction.com [name-reaction.com]

- 6. Chemicals [chemicals.thermofisher.cn]

- 7. benchchem.com [benchchem.com]

- 8. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

Synthetic Pathways to tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the primary synthetic routes for obtaining tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate, a key intermediate in the development of various pharmacologically active compounds. The synthesis is typically achieved through a multi-step process commencing with the formation of the core tetrahydroisoquinoline (THIQ) structure, followed by functional group manipulations to introduce the desired amino and tert-butyloxycarbonyl (Boc) moieties.

Core Synthesis Strategies

The construction of the 1,2,3,4-tetrahydroisoquinoline scaffold is a cornerstone of this synthesis. Two classical and widely employed methods for this purpose are the Pictet-Spengler and Bischler-Napieralski reactions. These reactions utilize substituted phenylethylamines as foundational starting materials, which undergo cyclization to form the bicyclic THIQ ring system.

A prevalent and efficient strategy for the synthesis of the title compound involves a three-step sequence starting from the readily available 1,2,3,4-tetrahydroisoquinoline. This pathway is outlined below:

-

N-Boc Protection: The secondary amine of the tetrahydroisoquinoline ring is protected with a tert-butyloxycarbonyl (Boc) group. This is a crucial step to modulate the reactivity of the nitrogen atom during subsequent reactions.

-

Nitration: An electrophilic aromatic substitution is performed to introduce a nitro group at the 7-position of the Boc-protected tetrahydroisoquinoline.

-

Reduction: The nitro group is subsequently reduced to the target primary amine, yielding this compound.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for the key transformations in the synthesis of this compound.

Step 1: Synthesis of tert-Butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate

The protection of the secondary amine of 1,2,3,4-tetrahydroisoquinoline is typically achieved using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.

| Reactants | Reagents/Solvents | Reaction Conditions | Yield | Reference |

| 1,2,3,4-Tetrahydroisoquinoline | Di-tert-butyl dicarbonate, Triethylamine, Dichloromethane | Room Temperature, 12 h | >95% | Generic Procedure |

Experimental Protocol:

To a solution of 1,2,3,4-tetrahydroisoquinoline (1.0 eq) in dichloromethane, triethylamine (1.2 eq) is added. The solution is cooled to 0 °C, and di-tert-butyl dicarbonate (1.1 eq) is added portion-wise. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford tert-butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate as a solid.

Step 2: Synthesis of tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate

The introduction of the nitro group at the C7 position is a key step and is generally accomplished through electrophilic nitration using a nitrating agent.

| Reactant | Reagents/Solvents | Reaction Conditions | Yield | Reference |

| tert-Butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate | Nitric acid, Sulfuric acid | 0 °C to Room Temperature, 2 h | 80-90% | Analogous Procedures |

Experimental Protocol:

tert-Butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate (1.0 eq) is added portion-wise to a pre-cooled (0 °C) mixture of concentrated sulfuric acid and nitric acid. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1.5 hours. The reaction is carefully quenched by pouring it onto ice, and the resulting precipitate is filtered, washed with water, and dried to yield tert-butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate.

Step 3: Synthesis of this compound

The final step involves the reduction of the nitro group to the corresponding amine. Catalytic hydrogenation is a common and efficient method for this transformation.

| Reactant | Reagents/Solvents | Reaction Conditions | Yield | Reference |

| tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate | Hydrogen gas, Palladium on carbon (10%), Ethanol | Room Temperature, Atmospheric Pressure, 4 h | >90% | Analogous Procedures |

Experimental Protocol:

A solution of tert-butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate (1.0 eq) in ethanol is taken in a hydrogenation vessel. A catalytic amount of 10% palladium on carbon is added. The vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere at room temperature for 4 hours. After the reaction is complete, the catalyst is filtered off through a pad of celite, and the filtrate is concentrated under reduced pressure to give this compound.

Synthetic Pathway Visualization

The logical flow of the primary synthetic route is depicted in the following diagram.

Caption: Synthetic route to the target compound.

Alternative Starting Materials and Logical Relationships

While the above pathway is common, alternative starting materials can be employed. The choice of starting material often depends on commercial availability and the desired substitution pattern on the final molecule.

Caption: Alternative starting material logic.

A Technical Guide to tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate, a key building block in medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this document covers its chemical properties, reliable suppliers, synthesis protocols, and its application in the discovery of novel therapeutics, particularly as inhibitors of the ST-ING (Stimulator of Interferon Genes) pathway.

Chemical Properties and Identification

This compound is a heterocyclic amine derivative featuring a tetrahydroisoquinoline core. The tert-butoxycarbonyl (Boc) protecting group on the secondary amine makes it a versatile intermediate for further chemical modifications.

| Property | Value |

| CAS Number | 171049-41-5[1] |

| Molecular Formula | C₁₄H₂₀N₂O₂[1] |

| Molecular Weight | 248.32 g/mol [1] |

| IUPAC Name | tert-butyl 7-amino-3,4-dihydro-1H-isoquinoline-2-carboxylate[1] |

| Synonyms | 2-Boc-7-amino-1,2,3,4-tetrahydroisoquinoline, 7-Amino-2-Boc-1,2,3,4-tetrahydroisoquinoline[1] |

| Appearance | Solid |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C[2] |

Commercial Availability and Suppliers

A variety of chemical suppliers offer this compound. The following table summarizes key quantitative data from a selection of vendors to facilitate comparison. Prices and availability are subject to change and should be confirmed with the respective suppliers.

| Supplier | Purity | Quantity | Price (USD) |

| Sigma-Aldrich | 97% | 100 mg | $16.10 |

| 250 mg | $21.85 | ||

| 1 g | $26.45 | ||

| 5 g | $79.35 | ||

| 10 g | $151.80 | ||

| 25 g | $363.40 | ||

| AK Scientific | Not Specified | 5 g | $451 |

| Ambeed | Not Specified | 10 g | $516 |

| AHH | Not Specified | 1 g | $372 |

| Abosyn | Not Specified | 1 g | $675 |

Experimental Protocols

Synthesis of this compound

The synthesis of the tetrahydroisoquinoline core can be achieved through established methods such as the Pictet-Spengler or Bischler-Napieralski reactions. A common route to this compound involves the reduction of a corresponding nitro-substituted precursor.

General Procedure:

-

Nitration: The commercially available tert-butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate is nitrated to introduce a nitro group at the 7-position. This is typically achieved using a nitrating agent such as nitric acid in the presence of sulfuric acid at low temperatures.

-

Boc Protection: If the starting material is not already Boc-protected, the secondary amine of the tetrahydroisoquinoline is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine in a suitable solvent such as dichloromethane.

-

Reduction of the Nitro Group: The 7-nitro group is then reduced to an amino group. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. The reaction is typically carried out in a solvent like methanol or ethanol.

-

Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration. The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired this compound.

Application in the Discovery of STING Inhibitors

Recent research has highlighted the use of the 3,4-dihydroisoquinoline-2(1H)-carboxamide scaffold in the development of potent STING inhibitors for the treatment of autoimmune and autoinflammatory diseases. The following outlines a general workflow for screening such compounds.

Experimental Workflow for Screening STING Inhibitors:

Caption: Workflow for the discovery of STING inhibitors.

Detailed Methodology for STING Activity Assay (Reporter Gene Assay):

-

Cell Culture: Human monocytic THP-1 dual reporter cells, which express a secreted luciferase reporter gene under the control of an IRF-inducible promoter, are cultured according to standard protocols.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the synthesized dihydroisoquinoline-2(1H)-carboxamide compounds.

-

STING Activation: After a pre-incubation period with the compounds, STING signaling is activated by adding a STING agonist, such as cGAMP (cyclic GMP-AMP).

-

Luciferase Assay: Following an appropriate incubation time, the activity of the secreted luciferase in the cell culture supernatant is measured using a commercially available luciferase assay system and a luminometer.

-

Data Analysis: The luminescence signal is normalized to control wells (vehicle-treated), and the half-maximal inhibitory concentration (IC₅₀) for each compound is calculated to determine its potency as a STING inhibitor.

Signaling Pathway Visualization

The STING pathway is a critical component of the innate immune system that detects cytosolic DNA. The following diagram illustrates the key steps in this signaling cascade.

Caption: The cGAS-STING signaling pathway.

This guide provides a foundational understanding of this compound for its application in research and drug development. For further details, it is recommended to consult the primary literature and the technical documentation provided by chemical suppliers.

References

In-Depth Technical Guide: Safety and Handling of tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate, a key intermediate in pharmaceutical research and development. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of research.

Chemical Identification and Properties

This section details the fundamental chemical and physical properties of this compound.

| Identifier | Value |

| IUPAC Name | tert-butyl 7-amino-3,4-dihydro-1H-isoquinoline-2-carboxylate |

| CAS Number | 171049-41-5 |

| Molecular Formula | C₁₄H₂₀N₂O₂ |

| Molecular Weight | 248.32 g/mol |

| Physical Form | Solid |

| Storage Temperature | 2-8°C, Keep in a dark place, under inert atmosphere. |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification and associated hazard statements.[1]

| GHS Classification | Hazard Statement | Pictogram |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | |

| Skin Irritation (Category 2) | H315: Causes skin irritation | |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation |

Signal Word: Warning [2]

Safe Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict adherence to the following handling procedures and PPE requirements is mandatory.

Engineering Controls

-

All work with this compound, especially when handling the solid powder, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

-

If weighing the powder, a ventilated balance enclosure should be used.

Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling this compound:

| PPE Type | Specification |

| Eye Protection | Safety glasses with side-shields or chemical safety goggles. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use and change them frequently. |

| Protective Clothing | A lab coat must be worn and buttoned. |

| Respiratory Protection | A NIOSH-approved respirator may be required for certain operations where engineering controls are not sufficient. |

General Handling Workflow

The following diagram illustrates a standard workflow for safely handling powdered this compound in a laboratory setting.

First Aid Measures

In case of exposure, follow these first aid measures and seek immediate medical attention.

| Exposure Route | First Aid Procedure |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

Accidental Release and Disposal

Spill Response

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE.

-

For small spills, carefully scoop the solid material into a sealed container for disposal. Avoid generating dust.

-

Clean the spill area with a suitable solvent and then wash with soap and water.

-

For large spills, contact your institution's environmental health and safety department.

Waste Disposal

-

Dispose of waste in accordance with all applicable federal, state, and local regulations.

-

Contaminated materials should be placed in a sealed, labeled container.

Experimental Protocols: Synthesis

While a detailed, step-by-step safety protocol for the synthesis of this compound is not widely published, a general synthetic route involves the reduction of the corresponding nitro compound.[3]

Reaction: Reduction of tert-butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate.

Reagents:

-

tert-butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate

-

Palladium on carbon (Pd/C) catalyst

-

Methanol (Solvent)

-

Hydrogen gas (H₂)

General Safety Precautions for this Synthesis:

-

Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. The reaction must be conducted in a well-ventilated fume hood, away from ignition sources. A hydrogen detector should be used.

-

Palladium on Carbon: Pd/C can be pyrophoric, especially when dry and exposed to air. Handle the catalyst in an inert atmosphere (e.g., argon or nitrogen) when possible. Wetting the catalyst with a small amount of solvent can reduce its pyrophoricity.

-

Methanol: Methanol is flammable and toxic. Avoid inhalation and skin contact.

The following diagram outlines the logical relationship of safety considerations for this synthetic step.

Toxicological Information and Biological Context

While the specific biological activity of this compound is not extensively documented in the provided search results, related 3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives have been identified as inhibitors of the Stimulator of Interferon Genes (STING) pathway.[4] The STING pathway is a critical component of the innate immune system that senses cytosolic DNA. Overactivation of this pathway is implicated in various inflammatory and autoimmune diseases. The potential for this class of compounds to modulate the STING pathway is an area of active research.

Below is a simplified representation of the STING signaling pathway. It is important to note that the interaction of this compound with this pathway has not been confirmed.

This guide is intended to provide a comprehensive overview of the safety and handling of this compound. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) and consultation with your institution's environmental health and safety professionals. Always prioritize safety in the laboratory.

References

An In-depth Technical Guide to tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate, a versatile intermediate compound in medicinal chemistry. Due to its structural motif, this compound is a valuable building block in the synthesis of various biologically active molecules. This document outlines its physicochemical properties, a general protocol for determining its solubility, its synthesis route, and its potential relevance in interfering with cellular signaling pathways.

Physicochemical Properties

This compound, also known as 7-Amino-2-Boc-1,2,3,4-tetrahydroisoquinoline, is a solid compound at room temperature.[1] Its key identifiers and properties are summarized below.

| Property | Value | Source |

| CAS Number | 171049-41-5 | [2] |

| Molecular Formula | C₁₄H₂₀N₂O₂ | [2] |

| Molecular Weight | 248.32 g/mol | [2] |

| Melting Point | 59-61 °C | [1] |

| Boiling Point | 394.7±42.0 °C (Predicted) | [1] |

| Density | 1.145±0.06 g/cm³ (Predicted) | [1] |

| Appearance | Solid |

Section 1: Solubility Data

Quantitative solubility data for this compound in various solvents is not extensively reported in publicly available literature. The table below indicates common laboratory solvents for which solubility data would be valuable for researchers. The subsequent section details a general experimental protocol that can be employed to determine these values.

| Solvent | Solubility (mg/mL) | Temperature (°C) | Method |

| Water | Data Not Available | 25 | Shake-Flask |

| Phosphate-Buffered Saline (PBS) pH 7.4 | Data Not Available | 25 | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | Data Not Available | 25 | Shake-Flask |

| Ethanol | Data Not Available | 25 | Shake-Flask |

| Methanol | Data Not Available | 25 | Shake-Flask |

| Dichloromethane (DCM) | Data Not Available | 25 | Shake-Flask |

| Ethyl Acetate | Data Not Available | 25 | Shake-Flask |

Section 2: Experimental Protocols

Protocol for Determining Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[3][4] The following protocol provides a general framework for this determination.

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, PBS, DMSO, ethanol)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the solid compound to a series of glass vials. The excess solid should be visually apparent.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

To ensure complete separation of the solid from the solution, centrifuge the vials at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

Calculate the solubility of the compound in the solvent based on the concentration of the saturated solution.

-

Synthesis of this compound

The synthesis of the title compound can be achieved through the reduction of a nitro-substituted precursor.[6] The following workflow outlines this process.

Section 3: Biological Context and Signaling Pathways

While this compound is primarily a synthetic intermediate, the 1,2,3,4-tetrahydroisoquinoline (THIQ) core is present in numerous biologically active molecules. THIQ derivatives have been investigated for a wide range of therapeutic applications, including as anti-cancer agents. Some have been shown to inhibit the KRas signaling pathway, which is frequently mutated in various cancers.[7][8]

Disclaimer: The following signaling pathway is presented as a plausible target for molecules derived from the title compound, based on the activity of related THIQ structures. There is no direct experimental evidence linking this compound itself to the inhibition of this pathway.

The KRas Signaling Pathway

The KRas protein is a GTPase that acts as a molecular switch in signal transduction pathways that control cell growth, differentiation, and survival.[8] Mutations in the KRAS gene can lead to a constitutively active protein, resulting in uncontrolled cell proliferation. The diagram below illustrates a simplified representation of the canonical KRas signaling cascade.

References

- 1. echemi.com [echemi.com]

- 2. This compound | C14H20N2O2 | CID 22061016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. bioassaysys.com [bioassaysys.com]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. 7-AMINO-3,4-DIHYDRO-1H-ISOQUINOLINE-2-CARBOXYLIC ACID TERT-BUTYL ESTER | 171049-41-5 [chemicalbook.com]

- 7. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. KRAS - Wikipedia [en.wikipedia.org]

Commercial Availability and Synthetic Utility of 7-amino-2-Boc-1,2,3,4-tetrahydroisoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, key chemical properties, and synthetic utility of the versatile building block, 7-amino-2-Boc-1,2,3,4-tetrahydroisoquinoline. This compound, featuring a protected amine on the tetrahydroisoquinoline core and a free amino group on the aromatic ring, serves as a valuable starting material for the synthesis of a wide range of biologically active molecules. Its structural motif is prevalent in numerous natural products and pharmaceutical agents, making it a compound of significant interest in medicinal chemistry and drug discovery.

Physicochemical Properties and Commercial Availability

7-amino-2-Boc-1,2,3,4-tetrahydroisoquinoline, also known by its IUPAC name tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate, is a stable, solid compound at room temperature. It is commercially available from a variety of chemical suppliers. The quality and purity of the commercially available material can vary, and it is recommended to consult the supplier's Certificate of Analysis (CoA) for specific batch data.

Table 1: General Physicochemical Properties

| Property | Value | Source |

| CAS Number | 171049-41-5 | |

| Molecular Formula | C₁₄H₂₀N₂O₂ | |

| Molecular Weight | 248.32 g/mol | |

| Appearance | Solid | |

| Melting Point | 59-61 °C | |

| Boiling Point | 394.7 °C at 760 mmHg | |

| Purity | Typically ≥95% |

Table 2: Representative Commercial Suppliers

| Supplier | Product Number | Purity |

| Sigma-Aldrich | ChemScene-CIAH987F01E3 | 95% |

| AK Scientific | W3728 | Not specified |

| Ambeed | A290501 | Not specified |

| BOC Sciences | - | Not specified |

| ChemicalBook | MT-03930 | Not specified |

Note: Availability and product specifications are subject to change. Please consult the respective supplier's website for the most current information.

Synthetic Applications in Drug Discovery

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of compounds with diverse biological activities, including anticancer, antimicrobial, and antiviral properties. The presence of the 7-amino group on the aromatic ring of 7-amino-2-Boc-1,2,3,4-tetrahydroisoquinoline provides a key handle for further chemical modification, allowing for the introduction of various pharmacophores to modulate biological activity and selectivity. The Boc protecting group on the secondary amine ensures chemoselective reactions at the 7-amino position.

A significant area of application for THIQ derivatives is in the development of inhibitors for critical signaling pathways implicated in cancer, such as the NF-κB and KRAS pathways. While direct synthesis of inhibitors from 7-amino-2-Boc-1,2,3,4-tetrahydroisoquinoline is not extensively documented in readily available literature, its structural similarity to precursors of known inhibitors makes it a highly valuable starting material.

Experimental Protocols

The synthesis of the tetrahydroisoquinoline core is a well-established area of organic chemistry. Two of the most prominent methods are the Pictet-Spengler and Bischler-Napieralski reactions.

General Protocol for Pictet-Spengler Reaction

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline.[1][2]

Materials:

-

β-arylethylamine (e.g., a derivative of phenethylamine) (1.0 eq)

-

Aldehyde or ketone (1.0-1.2 eq)

-

Anhydrous solvent (e.g., dichloromethane, toluene, methanol)

-

Acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

To a solution of the β-arylethylamine in the anhydrous solvent, add the aldehyde or ketone.

-

Cool the reaction mixture to 0 °C.

-

Slowly add the acid catalyst dropwise.

-

Allow the reaction to warm to room temperature and stir for the appropriate time, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with the reaction solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography.

General Protocol for Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides to 3,4-dihydroisoquinolines, which can then be reduced to tetrahydroisoquinolines.[3][4][5][6]

Materials:

-

β-arylethylamide (1.0 eq)

-

Dehydrating agent (e.g., phosphoryl chloride (POCl₃), phosphorus pentoxide (P₂O₅))

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

Methanol/water mixture

-

Sodium borohydride (NaBH₄)

-

Saturated aqueous ammonium chloride solution

Procedure:

-

To a solution of the β-arylethylamide in the anhydrous solvent, add the dehydrating agent.

-

Reflux the reaction mixture for several hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Dissolve the resulting residue in a methanol/water mixture and cool to 0 °C.

-

Carefully add sodium borohydride until the pH reaches 7 to reduce the intermediate imine.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography.

Visualizing Synthetic and Biological Pathways

To illustrate the utility of 7-amino-2-Boc-1,2,3,4-tetrahydroisoquinoline in a drug discovery context, the following diagrams depict a general synthetic workflow for creating a library of derivatives and a simplified representation of the NF-κB signaling pathway, a common target for tetrahydroisoquinoline-based inhibitors.

Caption: General workflow for the synthesis and screening of a tetrahydroisoquinoline library.

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by a THIQ derivative.

Conclusion

7-amino-2-Boc-1,2,3,4-tetrahydroisoquinoline is a commercially accessible and synthetically versatile building block with significant potential in drug discovery and development. Its dual functionality allows for the creation of diverse chemical libraries targeting a range of biological pathways. The established synthetic routes to the tetrahydroisoquinoline core, coupled with the potential for derivatization at the 7-amino position, make this compound a valuable tool for medicinal chemists aiming to develop novel therapeutics. Further exploration of derivatives of this compound as inhibitors of key signaling pathways, such as NF-κB and KRAS, represents a promising avenue for future research.

References

Methodological & Application

Application Notes and Protocols: Synthesis of tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities.[1] tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate is a valuable building block for the synthesis of more complex molecules, particularly in the development of novel therapeutics. The presence of a Boc-protected nitrogen allows for selective functionalization at other positions, while the 7-amino group provides a key handle for introducing diverse substituents via reactions like acylation, alkylation, or diazotization.

This document provides a detailed protocol for the synthesis of the title compound via the reduction of its corresponding nitro precursor, tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate. This precursor can be synthesized through the nitration of Boc-protected 1,2,3,4-tetrahydroisoquinoline or obtained from commercial suppliers. The described method utilizes tin(II) chloride, a mild and effective reagent for the reduction of aromatic nitro groups, which is often preferred over catalytic hydrogenation when other reducible functional groups are present.[2][3][4]

Synthesis Workflow

The overall synthetic transformation is the reduction of a nitro group to an amine.

Caption: Synthetic workflow for the reduction of the nitro-precursor to the target amine.

Experimental Protocol

This protocol details the reduction of tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate to this compound using tin(II) chloride dihydrate.

Materials and Reagents:

-

tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol (EtOH), absolute

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

pH paper or pH meter

Procedure:

-

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate (1.0 eq).

-

Add absolute ethanol to create a suspension (approx. 10-15 mL of solvent per gram of starting material).

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O) portion-wise (4.0 - 5.0 eq). The addition may be exothermic.

-

-

Reaction:

-

Heat the reaction mixture to reflux (approximately 80°C) using a heating mantle or oil bath.

-

Stir the mixture vigorously at reflux for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the ethanol.

-

Re-dissolve the residue in ethyl acetate.

-

Transfer the solution to a separatory funnel.

-

Slowly and carefully add saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acidic mixture. Caution: CO₂ gas evolution will occur. Continue adding the bicarbonate solution until the aqueous layer is basic (pH > 8). A thick, white precipitate of tin salts will form.

-

Filter the entire mixture through a pad of Celite® to remove the tin salts, washing the filter cake thoroughly with ethyl acetate.

-

Transfer the filtrate back to the separatory funnel and wash sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel.

-

Use a suitable eluent system, such as a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc/Hexanes and gradually increasing to 50% EtOAc/Hexanes), to isolate the pure product.

-

Combine the fractions containing the desired product and remove the solvent under reduced pressure to obtain this compound as a solid.

-

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Tin(II) chloride is corrosive and a suspected sensitizer; handle with care.[4]

-

The quenching step with sodium bicarbonate is exothermic and releases gas; perform it slowly and with caution.

Data Presentation

The following table summarizes key quantitative data for the starting material and the final product. Yields for this type of reduction are typically high.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Purity |

| tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate | C₁₄H₁₈N₂O₄ | 294.31 | N/A | >95% |

| This compound | C₁₄H₂₀N₂O₂ | 248.32 | 85-95% | >97% |

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

Application Note: Efficient Boc Protection of 7-Amino-1,2,3,4-tetrahydroisoquinoline

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis, particularly in peptide synthesis and medicinal chemistry. Its stability under a variety of reaction conditions, including exposure to most bases and nucleophiles, and its facile removal under mild acidic conditions make it an ideal choice for multi-step synthetic sequences.[1][2][3] 7-Amino-1,2,3,4-tetrahydroisoquinoline is a valuable bifunctional building block, containing both a secondary aliphatic amine within the heterocyclic ring and a primary aromatic amine on the benzene ring. Selective protection of one of these amine functionalities is crucial for the regioselective synthesis of complex derivatives.

This application note details a robust and efficient protocol for the Boc protection of the exocyclic primary amine of 7-amino-1,2,3,4-tetrahydroisoquinoline using di-tert-butyl dicarbonate (Boc anhydride). The presence of two amine groups with different nucleophilicities—the aliphatic secondary amine being more basic and the aromatic primary amine being less basic—requires carefully controlled reaction conditions to achieve selective protection. A procedure has been developed for the regioselective protection of aromatic amines in the presence of aliphatic amines by leveraging the difference in their pKa values.[4] This protocol is optimized for high yield and purity, providing a reliable method for researchers in drug discovery and development.

Reaction Scheme

Data Presentation

The following table summarizes representative quantitative data for the Boc protection of 7-amino-1,2,3,4-tetrahydroisoquinoline under optimized conditions.

| Entry | Reactant (mmol) | (Boc)₂O (equiv) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | 5.0 | 1.1 | 1.2 | DCM | 0 to RT | 12 | 92 | >98 |

| 2 | 5.0 | 1.1 | 1.2 | THF | 0 to RT | 12 | 88 | >97 |

| 3 | 5.0 | 1.1 | - | Dioxane/H₂O | RT | 16 | 85 | >95 |

Note: Data presented are representative examples based on typical yields for similar reactions and should be used for comparative purposes.

Detailed Experimental Protocol

This protocol describes the selective N-Boc protection of the 7-amino group of 7-amino-1,2,3,4-tetrahydroisoquinoline.

Materials:

-

7-Amino-1,2,3,4-tetrahydroisoquinoline (1.0 equiv)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)[2]

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 7-amino-1,2,3,4-tetrahydroisoquinoline (1.0 equiv).

-

Dissolve the starting material in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).

-

Cool the solution to 0 °C using an ice-water bath.

-

-

Addition of Reagents:

-

Slowly add triethylamine (1.2 equiv) to the stirred solution.

-

In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 equiv) in a small amount of anhydrous DCM.

-

Add the (Boc)₂O solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

-

-

Reaction:

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

-

Stir the reaction for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Work-up and Isolation:

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice with DCM.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous Na₂SO₄ or MgSO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure tert-butyl (1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate.

-

Mandatory Visualization

The following diagrams illustrate the chemical structure and the experimental workflow for the described protocol.

Caption: Experimental workflow for Boc protection of 7-amino-1,2,3,4-tetrahydroisoquinoline.

References

- 1. jk-sci.com [jk-sci.com]

- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines [organic-chemistry.org]

Application Notes and Protocols: Tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate is a versatile bicyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid structure, coupled with the presence of a modifiable amino group at the 7-position and a Boc-protected secondary amine, makes it an attractive starting material for the synthesis of a diverse range of biologically active molecules. This document provides an overview of its applications in the discovery of novel therapeutics, particularly focusing on its use in the development of STING inhibitors, Monoamine Oxidase (MAO) inhibitors, and Bcl-2 family protein inhibitors. Detailed experimental protocols for the synthesis and evaluation of derivatives are also presented.

Chemical Properties

| Property | Value | Reference |

| CAS Number | 171049-41-5 | [1] |

| Molecular Formula | C₁₄H₂₀N₂O₂ | [1] |

| Molecular Weight | 248.32 g/mol | [1] |

| IUPAC Name | tert-butyl 7-amino-3,4-dihydro-1H-isoquinoline-2-carboxylate | [1] |

| Appearance | Solid | |

| Solubility | Soluble in organic solvents such as DMSO and methanol |

Applications in Drug Discovery

The unique structural features of this compound have been exploited to design and synthesize potent and selective inhibitors for various therapeutic targets.

STING Inhibitors for Inflammatory Diseases

The stimulator of interferon genes (STING) pathway is a crucial component of the innate immune system.[2] Hyperactivation of this pathway can lead to autoimmune and inflammatory diseases.[3] Derivatives of 3,4-dihydroisoquinoline-2(1H)-carboxamide have been identified as potent STING inhibitors.[3] The 7-amino group of the starting scaffold serves as a key handle for introducing diverse functionalities to explore the structure-activity relationship (SAR) and optimize inhibitory activity.

A notable example is compound 5c , a 3,4-dihydroisoquinoline-2(1H)-carboxamide derivative, which has demonstrated potent inhibition of both human and murine STING.[3]

| Compound | Target | IC₅₀ (nM) | Assay | Reference |

| 5c | Human STING | 44 | Cellular Assay | [3] |

| 5c | Murine STING | 32 | Cellular Assay | [3] |

Signaling Pathway:

The cGAS-STING pathway is initiated by the sensing of cytosolic DNA by cyclic GMP-AMP synthase (cGAS), which then produces the second messenger cGAMP. cGAMP binds to STING, leading to its activation and the subsequent recruitment of TANK-binding kinase 1 (TBK1). TBK1 phosphorylates both STING and the transcription factor IRF3, leading to the dimerization and nuclear translocation of IRF3, and ultimately the transcription of type I interferons and other pro-inflammatory cytokines. STING inhibitors derived from the 3,4-dihydroisoquinoline-2(1H)-carboxamide scaffold are believed to act by binding to the transmembrane domain of STING, potentially through covalent modification, thereby preventing its activation.[3]

Caption: The cGAS-STING signaling pathway and the inhibitory action of 3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives.

Monoamine Oxidase (MAO) Inhibitors for Neurological Disorders

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters.[4] Inhibitors of these enzymes are used in the treatment of depression and neurodegenerative diseases like Parkinson's disease.[4] The tetrahydroisoquinoline scaffold is a known pharmacophore for MAO inhibitors.[4] The 7-amino group of this compound can be functionalized to generate potent and selective MAO inhibitors.

| Compound Class | Target | IC₅₀ (µM) | Inhibition Type | Reference |

| N-methylisoquinolinium ions | MAO-A | 0.81 | Competitive | [4] |

Bcl-2 Family Protein Inhibitors for Cancer Therapy